molecular formula C13H18Cl2N2O B2412123 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride CAS No. 1584066-83-0

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride

Cat. No.: B2412123
CAS No.: 1584066-83-0
M. Wt: 289.2
InChI Key: YIOQRIRVSFPDPP-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is a chemical compound with the CAS Registry Number 1584066-83-0 and a molecular formula of C13H18Cl2N2O . It has a molecular weight of 289.2 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. As a substituted benzamide, this compound belongs to a class of molecules that are of significant interest in medicinal chemistry research. Substituted benzamides have been investigated in various contexts, including as core structures in the development of novel pharmacological tools and therapeutic agents . Researchers can utilize this compound as a building block or intermediate in chemical synthesis and exploration of structure-activity relationships.

Properties

IUPAC Name

3-chloro-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10;/h1-3,8,10,15H,4-7,9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQRIRVSFPDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-piperidinylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a secondary amine .

Scientific Research Applications

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-piperidinylmethyl)benzamide
  • N-(4-piperidinylmethyl)benzamide
  • 3-Chlorobenzamide

Uniqueness

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in a variety of applications .

Biological Activity

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties, particularly in relation to its effects on pancreatic β-cells and potential applications in diabetes treatment. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1584066-83-0

The presence of the piperidinylmethyl group is pivotal for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound exerts its effects primarily through:

  • Inhibition of ER Stress : The compound has been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. It achieves this by suppressing the activation of key apoptotic genes and modulating the unfolded protein response (UPR) pathways .
  • Regulation of Insulin Secretion : By alleviating ER stress, it enhances insulin secretion, thereby contributing to improved glycemic control in diabetic models .

Case Studies and Research Findings

  • β-cell Protection :
    • In studies involving rat INS-1 β-cells treated with tunicamycin (an ER stress inducer), this compound demonstrated a maximum rescue activity near 100% with an EC50 value of 0.032 µM. This indicates its potent protective effects against ER stress-induced dysfunction .
  • Diabetes Models :
    • In streptozotocin-induced diabetic mice, administration of this compound resulted in significantly lowered blood glucose levels and increased β-cell survival and proliferation. These findings suggest its potential as a therapeutic agent for diabetes management .

Comparative Studies

A comparative analysis of similar benzamide derivatives highlights the unique efficacy of this compound:

CompoundMaximum Activity (%)EC50 (µM)
3-Chloro-N-(4-piperidinylmethyl)benzamide~1000.032
Benzamide derivative 14221
Benzamide derivative 24719

The data indicate that the piperidinylmethyl substitution significantly enhances the biological activity compared to other derivatives.

Research Applications

The compound's mechanism and efficacy suggest several applications in biomedical research:

  • Diabetes Treatment : As a candidate for developing new therapies aimed at enhancing β-cell function and survival.
  • Cancer Research : Given its inhibitory effects on cell apoptosis, further research could explore its role in cancer cell lines where ER stress is prevalent .

Q & A

Q. Optimization Tips :

  • Use Boc-protected piperidine intermediates to prevent side reactions during coupling .
  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Basic: How is the compound structurally characterized in academic research?

Answer:
A multi-technique approach is employed:

  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., Cl···Cl or C–H···O). For example, similar benzamides exhibit Cl···Cl distances of ~3.9 Å in crystal lattices .
  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for chlorobenzoyl groups).
    • FT-IR : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~1550 cm1 ^{-1}) .

Q. Example Crystallographic Data (Analogous Complex) :

ParameterValue (Nickel Complex )
Space GroupP21_1/c (Monoclinic)
Unit Cell (Å)a = 14.601, b = 8.362, c = 22.350
β Angle98.23°
Coordination GeometryDistorted square planar (Ni–S/O bonds)

Advanced: How can researchers resolve contradictions in crystallographic data for halogen interactions in benzamide derivatives?

Answer:
Discrepancies in reported halogen distances (e.g., Cl···Cl interactions ranging from 3.4–4.0 Å) require:

  • Computational Validation : Perform density functional theory (DFT) calculations to model interactions and compare with experimental data .
  • Systematic Comparison : Analyze packing motifs (e.g., parallel vs. antiparallel molecular alignments) across studies to identify environmental influences (e.g., solvent effects).
  • High-Resolution Data : Prioritize studies using synchrotron radiation or low-temperature crystallography to minimize thermal motion artifacts.

Advanced: What methodologies are used to study the compound’s interaction with bacterial enzymes like Acps-Pptase?

Answer:
To investigate enzyme inhibition:

  • Enzyme Assays : Measure IC50_{50} values using kinetic assays (e.g., malachite green phosphate detection for Pptase activity) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the chlorobenzoyl group and enzyme active sites.
  • Mutagenesis Studies : Modify key residues (e.g., catalytic aspartates) to validate binding hypotheses.

Key Finding : Analogous compounds disrupt bacterial proliferation by targeting dual enzyme classes (e.g., Acps-Pptase and other kinases), suggesting a multi-target inhibition strategy .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particles .
  • Storage : Store in a desiccator at 2–8°C to prevent hygroscopic degradation.

Advanced: How are coordination complexes of this compound synthesized and characterized?

Answer:

  • Synthesis : React the compound with metal salts (e.g., NiCl2_2·6H2_2O or CuCl2_2) in ethanol/water under reflux. For example, Ni(II) complexes form via S/O coordination from thiocarbamoyl groups .
  • Characterization :
    • Single-Crystal XRD : Confirm geometry (e.g., square planar for Ni complexes).
    • Magnetic Susceptibility : Assess metal oxidation states (e.g., diamagnetic Ni2+^{2+} vs. paramagnetic Cu2+^{2+}).
    • UV-Vis Spectroscopy : Identify d-d transitions (e.g., λmax_{\text{max}} ~600 nm for Cu2+^{2+}) .

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